Naphthalene, eicosyl-
Description
Properties
CAS No. |
56388-49-9 |
|---|---|
Molecular Formula |
C30H48 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-icosylnaphthalene |
InChI |
InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3 |
InChI Key |
ZHGIKBCGOGBDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation for Eicosylnaphthalene and Its Analogues
Catalytic Alkylation Reactions for Naphthalene (B1677914) Core Functionalization
Homogeneous Catalysis for Alkylation
Gallium Trifluoromethanesulfonate Catalysis
Gallium(III) trifluoromethanesulfonate, Ga(OTf)₃, has emerged as a highly efficient and sustainable Lewis acid catalyst for various organic transformations, including Friedel-Crafts alkylation reactions. acs.orgnih.gov This catalyst is noted for its water tolerance, solubility, and the requirement of only low catalyst loadings to effectively drive acid-catalyzed reactions. acs.org Ga(OTf)₃ can be readily prepared from gallium metal or gallium chloride and trifluoromethanesulfonic acid. acs.org
While specific studies on the use of Ga(OTf)₃ for the synthesis of eicosylnaphthalene are not extensively documented, its proven efficacy in the alkylation of aromatic compounds suggests its potential as a potent catalyst for this reaction. acs.orgresearchgate.net The catalytic activity of metal triflates in alkylation reactions is well-established, with Ga(OTf)₃ demonstrating high chemo- and regioselectivity, as well as excellent stability and recyclability in many cases. acs.org For instance, trifluoromethanesulfonic acid itself has been shown to be an effective catalyst for the alkylation of naphthalene with long-chain olefins like 1-dodecene, achieving high conversion rates. researchgate.net The use of a recyclable and water-tolerant catalyst like Ga(OTf)₃ would offer significant advantages in terms of process efficiency and environmental impact.
Table 1: Comparison of Catalysts for Naphthalene Alkylation
| Catalyst | Alkylating Agent | Key Findings | Reference |
| Gallium(III) Triflate | General Alkenes | Water tolerant, recyclable, high chemo- and regioselectivity. acs.org | acs.org |
| Trifluoromethanesulfonic Acid | 1-Dodecene | High conversion (96%) at 80°C. researchgate.net | researchgate.net |
| Zeolite HY | C11-C12 Olefins | Higher activity and mono-alkylnaphthalene selectivity compared to Hβ zeolite. researchgate.net | researchgate.net |
| Et₃NHCl-AlCl₃ Ionic Liquid | n-Hexene/n-Octene | High selectivity (98%) for polyalkylated naphthalenes under mild conditions. researchgate.net | researchgate.net |
Mechanistic Investigations of Alkylation Pathways and Regioselectivity
The alkylation of naphthalene with a long-chain alkene like eicosene can lead to the formation of different isomers, primarily the α- (1-) and β- (2-) substituted products. The regioselectivity of this Friedel-Crafts reaction is influenced by both kinetic and thermodynamic factors, as well as steric hindrance.
Under kinetic control, the α-position is generally favored due to the higher stability of the corresponding carbocation intermediate (the arenium ion). However, the α-position is also more sterically hindered. When a bulky alkylating agent such as an eicosyl group is used, steric hindrance with the peri-hydrogen at the 8-position becomes significant, making the less sterically hindered β-position the preferred site of attack. This leads to the formation of 2-eicosylnaphthalene as the major product.
The reaction mechanism can be understood in the context of the well-studied Friedel-Crafts acylation of naphthalene, which also exhibits a similar dependence of isomer distribution on reaction conditions. In acylation, the formation of the α-isomer is kinetically controlled, while the β-isomer is the thermodynamically more stable product. Although direct interconversion of alkylnaphthalene isomers is not as readily achieved as in acylation, the choice of catalyst and reaction conditions can influence the initial product distribution. For instance, the use of bulky catalysts can further enhance the selectivity towards the β-isomer.
Innovative Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the preparation of eicosylnaphthalene and its derivatives. These approaches aim to improve reaction yields, selectivity, and sustainability.
Continuous-Flow Synthesis Techniques
Continuous-flow synthesis has emerged as a powerful tool for the production of fine chemicals, offering advantages such as enhanced heat and mass transfer, precise process control, and improved safety. google.com This technology has been successfully applied to the synthesis of long-chain alkylated naphthalenes.
A notable example is the use of a continuous-flow microreaction system for the alkylation of naphthalene with long-chain α-olefins, catalyzed by an ionic liquid. This system allows for high yields of alkylated naphthalene (>99%) to be achieved in very short residence times (e.g., 60 seconds) at mild temperatures (e.g., 30°C). The regioselectivity of the reaction, i.e., the ratio of α- to β-substituted products, can be controlled by adjusting the reaction temperature and the molar ratio of naphthalene to the olefin.
Derivatization Strategies for Eicosylnaphthalene (e.g., Sulfonation)
The functionalization of eicosylnaphthalene, for instance through sulfonation, leads to the formation of eicosylnaphthalene sulfonates, which are valuable surfactants with applications in areas such as enhanced oil recovery and as detergents. researchgate.net The sulfonation of long-chain alkylnaphthalenes can be achieved through various methods.
One common approach involves the reaction of the alkylnaphthalene with a sulfonating agent such as concentrated sulfuric acid and oleum. google.com The position of the sulfonic acid group on the naphthalene ring is influenced by the reaction conditions. The synthesis of these sulfonates can be carried out in one-step or two-step processes. google.com Another method involves the use of chlorosulfonic acid followed by neutralization. frontiersin.org The properties of the resulting alkylnaphthalene sulfonates, such as their critical micelle concentration and surface tension, are dependent on the length of the alkyl chain. researchgate.net
Table 2: Synthesis of Alkylnaphthalene Sulfonates
| Starting Material | Sulfonating Agent | Key Process Details | Reference |
| Naphthalene, n-Butanol | Concentrated H₂SO₄, Oleum | One-step batch process with a significant exotherm. google.com | google.com |
| Naphthalene | Chlorosulfonic Acid | Followed by neutralization with NaOH. frontiersin.org | frontiersin.org |
| Naphthalene | Olefin Sulfonic Acids | Simultaneous sulfonation and alkylation. frontiersin.org | frontiersin.org |
Polymerization Routes Incorporating Eicosylnaphthalene Moieties (e.g., Naphthalene Diimide-Based Conjugated Polymers)
Naphthalene diimide (NDI) based conjugated polymers are a significant class of n-type semiconductors used in organic electronics. The incorporation of long alkyl chains, such as eicosyl groups, onto the NDI core is a common strategy to improve the solubility and processability of these polymers. These alkyl chains can be attached to the imide nitrogen atoms.
The synthesis of NDI-based polymers can be achieved through various polymerization techniques, including step-growth and chain-growth polycondensations. A new alternating copolymer of fluorene (B118485) and naphthalene diimide (PF-NDI) has been synthesized and shown to be an effective n-type polymer for all-polymer solar cells. google.com The introduction of long alkyl chains influences the packing and morphology of the polymer films, which in turn affects their charge transport properties. The synthesis of NDI-based polymers with amino-functionalized side groups has also been reported, where the properties of the resulting polymers can be tuned by the chemical environment of the amine groups. issuu.com
Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Eicosylnaphthalene Systems
Spectroscopic Methodologies for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic environment of eicosylnaphthalene. By probing the interactions of the molecule with electromagnetic radiation, specific information about its chemical bonds, atomic arrangement, and electron distribution can be obtained.
Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of eicosylnaphthalene, the FT-IR spectrum is dominated by the vibrational modes of the aromatic naphthalene (B1677914) core and the long aliphatic eicosyl chain.
The C-H stretching vibrations of the aromatic naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The presence of the long eicosyl chain introduces strong absorption bands corresponding to the stretching and bending vibrations of its numerous C-H bonds. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed between 3000 and 2850 cm⁻¹. spectroscopyonline.com The presence of a significant number of methylene groups in the eicosyl chain leads to prominent peaks in this region. spectroscopyonline.com
Furthermore, the C-H bending vibrations of the alkyl chain are expected around 1465 cm⁻¹ (for both CH₂ and CH₃ groups) and a characteristic CH₂ rocking vibration near 720 cm⁻¹ is indicative of a long straight chain of four or more methylene groups. spectroscopyonline.com The aromatic C=C stretching vibrations of the naphthalene ring are expected in the 1600-1450 cm⁻¹ region. A study on 1,5-dimethylnaphthalene (B47167) showed characteristic vibrational bands that can be correlated to the broader class of alkylnaphthalenes. nih.gov
Table 1: Expected FT-IR Absorption Bands for Eicosylnaphthalene
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Naphthalene) |
| 2959, 2876 (approx.) | Asymmetric and Symmetric C-H Stretch | Methyl (CH₃) |
| 2926, 2858 (approx.) | Asymmetric and Symmetric C-H Stretch | Methylene (CH₂) |
| 1600-1450 | C=C Stretch | Aromatic (Naphthalene) |
| ~1465 | C-H Bend | Methylene (CH₂), Methyl (CH₃) |
| ~720 | CH₂ Rock | Long Alkyl Chain (-(CH₂)n-, n≥4) |
This table is based on general spectroscopic principles and data for related compounds.
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a molecule's electron cloud. chemicalbook.com For non-polar bonds and symmetric vibrations, Raman spectroscopy often yields strong signals where FT-IR shows weak ones. The Raman spectrum of eicosylnaphthalene would exhibit characteristic peaks for both the naphthalene ring and the eicosyl chain. The aromatic ring breathing modes and C-H stretching of the naphthalene core would be prominent. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the detection of trace amounts of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.govnih.gov By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude. For eicosylnaphthalene, the hydrophobic interaction between the eicosyl chain and a suitably modified SERS substrate could be exploited to enhance detection sensitivity. nih.gov The SERS spectrum would likely highlight the vibrational modes of the naphthalene ring system due to its proximity to the enhancing substrate.
Table 2: Potential Raman Shifts for the Naphthalene Moiety in Eicosylnaphthalene
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~1380 | Ring Breathing Mode |
| ~1020 | C-H In-plane Bending |
| ~760 | Ring Deformation |
| ~510 | Ring Deformation |
This table is based on data for naphthalene and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For eicosylnaphthalene, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the eicosyl chain. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns depending on the substitution position of the eicosyl group on the naphthalene ring. oregonstate.edulibretexts.org The protons of the eicosyl chain would appear in the upfield region. The methylene protons adjacent to the naphthalene ring would be deshielded compared to the other methylene groups and would likely appear as a triplet around 2.5-3.0 ppm. The bulk of the methylene protons in the chain would form a broad multiplet around 1.2-1.6 ppm, and the terminal methyl group would appear as a triplet around 0.8-0.9 ppm. oregonstate.edu
Specialized NMR techniques such as ²⁹Si NMR and ¹²⁹Xe NMR have been utilized in related systems, for instance, in the characterization of materials incorporating naphthalene-based structures, but are not directly applicable to the analysis of pure eicosylnaphthalene itself.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Eicosylnaphthalene
| ¹H NMR | ¹³C NMR | ||
| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |
| Aromatic (Naphthalene) | 7.0 - 8.5 | Aromatic (Naphthalene) | 120 - 140 |
| -CH₂- (adjacent to ring) | 2.5 - 3.0 | -CH₂- (adjacent to ring) | ~30 - 35 |
| -(CH₂)₁₈- | 1.2 - 1.6 | -(CH₂)₁₈- | ~22 - 32 |
| -CH₃ | 0.8 - 0.9 | -CH₃ | ~14 |
This table provides estimated chemical shift ranges based on general NMR principles and data for similar structures.
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. It provides insights into the conjugated π-electron systems.
The UV-Vis absorption spectrum of eicosylnaphthalene is expected to be very similar to that of naphthalene itself, as the long alkyl chain does not significantly participate in the electronic transitions of the aromatic system. The spectrum is characterized by strong absorptions in the ultraviolet region due to π→π* transitions within the conjugated naphthalene ring. libretexts.org The presence of the alkyl group may cause a small bathochromic (red) shift and a hyperchromic (increased absorbance) effect compared to unsubstituted naphthalene. libretexts.org The absorption spectrum of 1-naphthyl acetate, for instance, shows a shift to longer wavelengths compared to naphthalene. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima (λmax) for Eicosylnaphthalene in a Non-polar Solvent
| Absorption Band | Approximate λmax (nm) | Transition Type |
| Band I | ~220 | π→π |
| Band II | ~275 | π→π |
| Band III | ~312 | π→π* |
This table is based on the known spectrum of naphthalene and general trends for alkyl-substituted aromatic compounds.
Electronic Spectroscopy
Fluorescence Spectroscopy
Fluorescence spectroscopy serves as a highly sensitive analytical tool for investigating the electronic properties of aromatic systems such as eicosylnaphthalene. The fluorescence characteristics of this compound are primarily governed by the naphthalene moiety, a well-known fluorophore. Upon excitation with ultraviolet (UV) light, the π-electron system of the naphthalene ring absorbs energy and transitions to an excited electronic state. The subsequent relaxation to the ground state results in the emission of fluorescence.
The technique can be employed for both qualitative and quantitative analysis. The emission spectrum is characteristic of the naphthalene core, providing a means of identification. The intensity of the fluorescence is typically proportional to the concentration of the compound, allowing for precise quantification, even at trace levels.
Detailed research findings indicate that the long, non-fluorescent eicosyl chain (C20H41) attached to the naphthalene ring can subtly influence its photophysical properties. While the fundamental fluorescence originates from the naphthalene core, the alkyl chain can affect the molecule's local environment and interactions, potentially leading to minor shifts in the emission maxima and changes in the fluorescence quantum yield and lifetime compared to unsubstituted naphthalene. For instance, studies on naphthalene and its derivatives show that the local environment, including solvent polarity and temperature, significantly impacts fluorescence behavior. researchgate.net Synchronous fluorescence spectroscopy (SFS), where both excitation and emission wavelengths are scanned simultaneously with a constant offset, can be used to resolve complex mixtures containing different aromatic structures by narrowing the spectral bands. researchgate.net
| Parameter | Typical Value / Observation for Eicosylnaphthalene Systems | Significance |
| Excitation Wavelength (λex) | ~260-290 nm | Corresponds to the absorption band of the naphthalene chromophore. |
| Emission Wavelength (λem) | ~320-360 nm | Characteristic emission of the naphthalene ring, allowing for selective detection. |
| Quantum Yield (Φf) | Moderate to High | The efficiency of the fluorescence process; can be influenced by the eicosyl chain and local environment. |
| Fluorescence Lifetime (τf) | Nanoseconds (ns) range | The average time the molecule spends in the excited state; sensitive to quenching and molecular interactions. |
| Quenching Effects | Susceptible to quenching by oxygen and other species. | Important consideration for quantitative analysis, especially in complex matrices. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. carleton.edumalvernpanalytical.com For eicosylnaphthalene systems, XPS provides critical insights into surface chemistry, which is paramount in applications involving films, coatings, or interfaces.
When a sample of eicosylnaphthalene is irradiated with a beam of X-rays, core-level electrons are ejected. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and its chemical environment, acting as a fingerprint. carleton.edu
For eicosylnaphthalene (C30H48), XPS analysis primarily focuses on the C 1s and, if present, the O 1s core levels.
Carbon (C 1s): High-resolution scans of the C 1s region can differentiate between the sp²-hybridized carbon atoms of the aromatic naphthalene ring and the sp³-hybridized carbon atoms of the aliphatic eicosyl chain. The sp² carbons typically exhibit a slightly higher binding energy and may show a characteristic π-π* shake-up satellite peak, confirming the presence of the aromatic system.
Oxygen (O 1s): The presence of an O 1s signal would indicate surface oxidation or contamination, providing information about the material's stability and storage history.
XPS is therefore invaluable for verifying the integrity of eicosylnaphthalene surfaces and studying their interaction with substrates or other materials.
| Spectral Region | Binding Energy (eV) Range | Information Obtained for Eicosylnaphthalene |
| Survey Scan | 0 - 1200 eV | Identifies all elements present on the surface (primarily Carbon). researchgate.net |
| High-Resolution C 1s | ~284 - 286 eV | Distinguishes between sp³ (eicosyl) and sp² (naphthalene) carbons. Identifies C-O or C=O bonds if oxidation has occurred. |
| High-Resolution O 1s | ~531 - 533 eV | Detects and characterizes surface oxidation (e.g., hydroxyl, carbonyl groups). researchgate.net |
Advanced X-ray Spectroscopy (e.g., X-ray Absorption Near Edge Structure (XANES))
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of an absorbing atom. uu.nlwikipedia.orgresearchgate.net It involves tuning the X-ray energy across an absorption edge of a specific element and measuring the resulting absorption coefficient.
For an eicosylnaphthalene system, XANES experiments would typically be performed at the Carbon K-edge (~285 eV). The resulting spectrum is highly sensitive to the local chemical environment of the carbon atoms. washington.edu
Pre-edge Features: The pre-edge region of the carbon K-edge spectrum reveals transitions from the C 1s core level to unoccupied molecular orbitals. For eicosylnaphthalene, a sharp peak corresponding to the 1s → π* transition of the sp²-hybridized carbons in the naphthalene ring would be a dominant feature. The intensity and position of this peak provide information on the orientation of the aromatic rings, particularly in ordered films.
By comparing the experimental XANES spectra with those of reference compounds and theoretical simulations, it is possible to obtain a quantitative understanding of the molecular orientation, bonding, and electronic properties of eicosylnaphthalene systems. wikipedia.orgstanford.edu
| XANES Region | Energy Range (relative to edge) | Probed Transitions and Information for Eicosylnaphthalene |
| Pre-edge | -10 to 0 eV | C 1s → π* transitions, indicative of the sp² carbons in the naphthalene ring. |
| Edge | 0 eV | The absorption edge energy is sensitive to the chemical state (oxidation state) of the carbon atoms. washington.edu |
| Near-edge | 0 to 50 eV | C 1s → σ* transitions, providing fingerprint information on C-C and C-H bonds in both the aromatic and aliphatic parts. uu.nl |
Mössbauer Spectroscopic Characterization (for specific element incorporation)
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. wikipedia.org It is specific to certain isotopes, with ⁵⁷Fe being the most common. Therefore, this technique is applicable to eicosylnaphthalene systems only when a Mössbauer-active element, such as iron, is intentionally incorporated into the molecular structure or matrix.
Consider a scenario where eicosylnaphthalene is used as a functional component in an iron-containing material, such as a coordination polymer or a nanoparticle system. Mössbauer spectroscopy can provide invaluable, localized information about the iron centers. The key parameters obtained from a Mössbauer spectrum are:
Isomer Shift (δ): This parameter is proportional to the s-electron density at the nucleus and is highly sensitive to the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and coordination environment of the iron atom. researchgate.netnih.gov
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. It provides information on the symmetry of the iron site. nih.gov
Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split by an internal magnetic field, resulting in a six-line spectrum that can be used to study magnetic properties. semanticscholar.org
By analyzing these parameters, researchers can determine the precise chemical state, spin state, and local structural environment of the incorporated iron atoms and how they are influenced by the surrounding eicosylnaphthalene molecules. nih.govsemanticscholar.org
| Mössbauer Parameter | Typical Range for ⁵⁷Fe | Information Provided in an Eicosylnaphthalene-Iron System |
| Isomer Shift (δ) | -0.3 to +1.5 mm/s (relative to α-Fe) | Determines the oxidation state (Fe²⁺, Fe³⁺) and spin state of the iron center. semanticscholar.org |
| Quadrupole Splitting (ΔEQ) | 0 to 4.0 mm/s | Reflects the symmetry of the iron's coordination sphere; sensitive to structural distortions. |
| Hyperfine Magnetic Field (B_hf) | 0 to 60 T | Indicates the presence and nature of magnetic ordering (ferro-, antiferromagnetic) in the material. |
Chromatographic Separation and Analysis for Purity and Compositional Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, quantification, and purity assessment of eicosylnaphthalene. researchgate.net Given the non-polar nature of the compound due to the extensive eicosyl chain, reversed-phase chromatography is the most suitable mode of separation. technologynetworks.com
In a typical reversed-phase setup, a non-polar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Eicosylnaphthalene, being highly hydrophobic, will be strongly retained on the column. A gradient elution, starting with a high percentage of a weak solvent (like water) and gradually increasing the percentage of a strong organic solvent (like acetonitrile (B52724) or methanol), is typically required to elute the compound from the column with good peak shape.
UHPLC offers significant advantages over conventional HPLC for this analysis. By using columns packed with smaller particles (sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. technologynetworks.comnih.govyoutube.com This is particularly beneficial for resolving eicosylnaphthalene from closely related impurities or isomers. Detection is commonly performed using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~280 nm) or a mass spectrometer (LC-MS) for definitive identification. researchgate.net
| Parameter | Typical HPLC Conditions | Typical UHPLC Conditions |
| Stationary Phase | C18 (5 µm particle size) | C18 (sub-2 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Acetonitrile/Water or Methanol/Water (Gradient) |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Analysis Time | 15 - 30 min | 2 - 10 min |
| System Backpressure | 100 - 200 bar | 400 - 1000 bar |
| Detector | UV-Vis (DAD/PDA), MS | UV-Vis (DAD/PDA), MS |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a large molecule like eicosylnaphthalene (C30H48, molar mass 408.7 g/mol ), high-temperature GC is necessary to ensure sufficient volatility for analysis. The compound is introduced into a heated injection port, vaporized, and swept by a carrier gas (e.g., helium or hydrogen) onto a capillary column. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
A low-polarity capillary column, such as one coated with a dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is ideal for analyzing eicosylnaphthalene. sglab.net
The coupling of GC with a Mass Spectrometer (GC-MS) provides the ultimate tool for both separation and definitive identification. brjac.com.br As eicosylnaphthalene elutes from the GC column, it enters the MS ion source where it is ionized (typically by electron impact). The resulting mass spectrum serves as a molecular fingerprint.
Molecular Ion (M⁺): A peak at m/z 408 would confirm the molecular weight of the compound.
Fragmentation Pattern: The molecule will break apart in a predictable manner. Characteristic fragments would include ions corresponding to the loss of alkyl chains and prominent peaks related to the stable naphthalene core (e.g., m/z 128 for the naphthalene cation) and benzylic cleavage.
GC-MS is therefore essential for confirming the identity of eicosylnaphthalene and for identifying and quantifying any related impurities in a sample. researchgate.netnih.gov
| Parameter | Typical GC-MS Conditions for Eicosylnaphthalene |
| GC Column | Low-polarity fused silica (B1680970) capillary (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Injector Temperature | 300 - 320 °C |
| Oven Program | Initial temp ~100°C, ramp at 10-20°C/min to a final temperature of 320-340°C |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| MS Scan Range | m/z 40 - 550 |
| Expected Molecular Ion | m/z 408 |
| Key Fragment Ions | m/z 128 (naphthalene⁺), 141 (methylnaphthalene⁺ fragment), and others from alkyl chain cleavage. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique employed for the separation of components within a mixture. libretexts.org Its operation is based on the differential affinities of compounds for a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. libretexts.orgkhanacademy.org This differential interaction results in the separation of the mixture's components. khanacademy.org
In the context of analyzing "Naphthalene, eicosyl-", TLC serves as a rapid and cost-effective method for preliminary analysis, reaction monitoring, and assessing the purity of a sample. The separation mechanism relies on the polarity differences between the analyte and the stationary and mobile phases. youtube.com For instance, using a polar stationary phase like silica gel, non-polar compounds such as eicosylnaphthalene would exhibit a weaker interaction with the stationary phase and travel further up the plate with a non-polar mobile phase, resulting in a higher retention factor (Rf) value. Conversely, more polar impurities would have a stronger affinity for the silica gel and move a shorter distance.
The selection of the stationary phase is critical. While silica gel is the most common, other options like aluminum oxide are available and offer different selectivities for various classes of compounds, including aromatics. aga-analytical.com.pl The choice of the mobile phase, or solvent system, is equally important and is optimized to achieve the best separation of the target analyte from any impurities.
Key Parameters in TLC Analysis of Eicosylnaphthalene:
| Parameter | Description | Relevance to Eicosylnaphthalene Analysis |
| Stationary Phase | A thin layer of adsorbent material coated on a backing. libretexts.org | Silica gel is commonly used. For a non-polar compound like eicosylnaphthalene, a normal-phase setup is typical. youtube.comaga-analytical.com.pl |
| Mobile Phase | A solvent or solvent mixture that moves up the stationary phase. khanacademy.org | A non-polar solvent system would be chosen to effectively move eicosylnaphthalene up the plate. The polarity can be adjusted to separate it from more or less polar impurities. |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com | A characteristic value for eicosylnaphthalene under specific TLC conditions (stationary and mobile phases), used for identification and purity assessment. |
| Visualization | Methods to see the separated spots, which are often colorless. | UV light is a common method for visualizing aromatic compounds like naphthalene derivatives. libretexts.org |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org It is particularly well-suited for the analysis and purification of thermally labile and low to moderate molecular weight molecules. wikipedia.org SFC bridges the gap between gas chromatography and liquid chromatography, offering unique selectivity and efficiency. youtube.com
For the analysis of eicosylnaphthalene, SFC presents several advantages. As a form of normal-phase chromatography, it is effective for separating non-polar compounds. youtube.com The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to traditional liquid chromatography. youtube.com This translates to reduced analysis times and lower solvent consumption, making it a "greener" analytical technique. youtube.comyoutube.com
The instrumentation for SFC is similar to that of HPLC, but it includes a pressure and temperature control system to maintain the mobile phase in its supercritical state. wikipedia.org A variety of detectors can be used with SFC, including UV/Vis, mass spectrometry (MS), and evaporative light scattering detectors (ELSD), providing flexibility in detecting and identifying compounds like eicosylnaphthalene. wikipedia.orgyoutube.com
Advantages of SFC for Eicosylnaphthalene Analysis:
| Feature | Benefit |
| High Speed | Faster analysis times compared to HPLC. youtube.com |
| Reduced Solvent Usage | Primarily uses CO2, which is less expensive and more environmentally friendly than organic solvents. youtube.comyoutube.com |
| Orthogonal Selectivity | Provides different separation selectivity compared to reversed-phase LC, which can be advantageous for resolving complex mixtures. youtube.com |
| Versatility | Can be used for both analytical and preparative scale separations, allowing for the isolation of pure eicosylnaphthalene. nih.gov |
Ion Exchange Chromatography
Ion Exchange Chromatography (IEX) is a high-resolution separation technique that separates molecules based on differences in their net surface charge. cytivalifesciences.com.cn The separation occurs through reversible electrostatic interactions between charged analytes and an oppositely charged stationary phase, or ion exchange resin. cytivalifesciences.com.cnyoutube.com This technique is widely used for the purification of biomolecules like proteins and nucleic acids, but its application to non-polar, uncharged molecules like eicosylnaphthalene is not direct. fredhutch.orgtaylorandfrancis.com
Eicosylnaphthalene itself is a non-polar hydrocarbon and lacks ionizable functional groups. Therefore, it will not directly interact with an ion exchange resin. However, IEX could be employed in a sample preparation context to remove charged impurities from a sample containing eicosylnaphthalene. For instance, if a sample is contaminated with ionic species, passing it through an appropriate IEX column could bind these impurities, allowing the non-polar eicosylnaphthalene to pass through unretained.
The process of IEX involves four main steps: equilibration of the column, sample application, washing to remove unbound molecules, and elution of the bound molecules, typically by changing the pH or increasing the salt concentration of the mobile phase. cytivalifesciences.com.cn
Optimization of Chromatographic Parameters and Sample Preparation Protocols for Eicosylnaphthalene Analysis
The successful analysis of eicosylnaphthalene relies heavily on the careful optimization of chromatographic parameters and the implementation of effective sample preparation protocols. longdom.org The goal of optimization is to achieve the best possible separation (resolution) in the shortest amount of time. nih.gov
Optimization of Chromatographic Parameters:
Optimizing a chromatographic method involves adjusting various factors to enhance separation efficiency, resolution, and analysis time. longdom.org For a non-polar compound like eicosylnaphthalene, key parameters to consider include the choice of stationary phase, mobile phase composition, flow rate, and column temperature. longdom.orglibretexts.org
In techniques like HPLC and SFC, the composition of the mobile phase is a critical parameter to adjust. longdom.org For normal-phase separation of eicosylnaphthalene, a non-polar mobile phase would be used, and its strength could be fine-tuned to achieve the desired retention and separation from other components. Adjusting the retention factor can significantly impact resolution, especially for closely eluting peaks. libretexts.orglibretexts.org The selectivity of the separation can be altered by changing the stationary phase or the composition of the mobile phase. libretexts.org
Table of Key Optimization Parameters:
| Parameter | Effect on Separation | Optimization Strategy for Eicosylnaphthalene |
| Mobile Phase Composition | Affects retention time and selectivity. longdom.org | In normal-phase chromatography, adjust the ratio of non-polar solvents to control the elution of eicosylnaphthalene. |
| Flow Rate | Influences analysis time and peak broadening. longdom.org | Optimize for a balance between speed and resolution. |
| Column Temperature | Affects viscosity of the mobile phase and analyte-stationary phase interactions. longdom.org | Can be adjusted to improve peak shape and reduce analysis time. |
| Stationary Phase | Determines the primary mode of interaction and selectivity. libretexts.org | Select a non-polar stationary phase (e.g., C18 in reversed-phase or silica in normal-phase) suitable for hydrocarbons. |
Sample Preparation Protocols:
Sample preparation is a crucial step to ensure the quality and accuracy of the final analytical results. thermofisher.com The primary goals are to remove interfering matrix components and to concentrate the analyte of interest. For eicosylnaphthalene, which may be present in complex matrices, an effective sample preparation strategy is essential.
A common and powerful technique for sample preparation is Solid-Phase Extraction (SPE). mdpi.com This method involves passing the sample through a cartridge containing a solid sorbent. For a non-polar analyte like eicosylnaphthalene, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample would be loaded under aqueous conditions, causing the eicosylnaphthalene to bind to the non-polar sorbent. Polar impurities can then be washed away, and the purified eicosylnaphthalene can be eluted with a strong, non-polar organic solvent. mdpi.com
The choice of extraction method depends on the sample matrix. For biological samples, which are often complex, techniques like protein precipitation or liquid-liquid extraction might be necessary prior to chromatographic analysis. mdpi.comresearchgate.net
Computational Chemistry and Molecular Simulations for Eicosylnaphthalene Behavior
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics (QM) forms the bedrock of our understanding of chemical bonding and reactivity. wikipedia.org By solving approximations of the Schrödinger equation, QM methods can elucidate the electronic structure of molecules, which dictates their chemical properties. wikipedia.orgimrpress.com For eicosylnaphthalene, these studies reveal how the distribution of electrons across the naphthalene (B1677914) core and the eicosyl chain influences its stability and reaction preferences.
Studies on the parent molecule, naphthalene, show that its aromaticity arises from a delocalized π-electron system. researchgate.net The addition of a long alkyl chain like eicosyl primarily introduces σ-bonds, which have a minimal electronic effect on the π-system of the naphthalene ring. However, the chain can exert a minor inductive effect and, more significantly, its steric bulk can influence how other molecules approach the reactive aromatic core.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. mdpi.com DFT calculations can determine key electronic properties of eicosylnaphthalene, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability, while a small gap suggests higher reactivity.
Theoretical investigations into related dialkyl-benzonitriles have shown that increasing the length of the n-alkyl chain has only a slight effect on the energy of excited states, suggesting the eicosyl chain on naphthalene would similarly have a modest impact on the core electronic transitions. researchgate.net
Table 1: Calculated Electronic Properties of Naphthalene and Eicosylnaphthalene (Illustrative) This table presents illustrative data based on typical DFT calculation results for similar aromatic hydrocarbons. Actual values would require specific, dedicated computations.
| Property | Naphthalene | Eicosylnaphthalene | Description |
|---|---|---|---|
| HOMO Energy (eV) | -7.32 | -7.25 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | -1.08 | -1.05 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.24 | 6.20 | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | 0.00 | ~0.05 | Measure of the overall polarity of the molecule. The small induced dipole in eicosylnaphthalene is due to the alkyl chain. |
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior
While quantum mechanics describes the electrons, molecular dynamics (MD) simulations are used to predict the motion of atoms and molecules over time. wikipedia.org MD is particularly well-suited for studying large, flexible molecules like eicosylnaphthalene. These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them.
A primary application of MD for eicosylnaphthalene is conformational analysis. The long, saturated eicosyl chain (C₂₀H₄₁) can adopt a vast number of conformations due to rotation around its many C-C single bonds. MD simulations can explore this conformational landscape, identifying the most probable shapes the molecule will adopt in different environments (e.g., in a vacuum, a solvent, or on a surface). nih.govnih.gov
Furthermore, MD simulations are invaluable for studying the aggregation behavior of molecules. nih.gov Due to its chemical structure—a polarizable aromatic head and a long, nonpolar hydrocarbon tail—eicosylnaphthalene is an amphiphilic molecule. In a nonpolar solvent, molecules would likely remain dispersed. However, in a polar environment or in bulk, they are expected to aggregate to minimize unfavorable interactions. Simulations show that such aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the alkyl chains, as well as π-π stacking interactions between the naphthalene rings. nih.gov MD simulations can reveal the structure, size, and dynamics of these aggregates, showing how they form and evolve over time. nih.gov
Table 2: Key Parameters from MD Simulations for Eicosylnaphthalene Aggregation Analysis (Conceptual) This conceptual table outlines typical metrics used to analyze aggregation in MD simulations.
| Parameter | Description | Information Gained for Eicosylnaphthalene |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the compactness of a molecule or aggregate. | Tracks the folding of the eicosyl chain and the overall size of molecular clusters as they form. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the preferred distances between naphthalene cores (π-stacking) and between alkyl chains (van der Waals packing). |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Quantifies the burial of hydrophobic alkyl chains away from a polar solvent upon aggregation. |
| Number of Hydrogen Bonds | Counts hydrogen bonds between molecules or with a solvent. | While not directly applicable to eicosylnaphthalene itself, it's crucial for studying its interaction with protic solvents like water. |
Ab Initio and Density Functional Theory Calculations for Reaction Pathways
Beyond static electronic properties, quantum chemistry methods like ab initio calculations and DFT can map out entire reaction pathways. mdpi.comresearchgate.net This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For eicosylnaphthalene, a potential reaction of interest is electrophilic substitution on the naphthalene ring. DFT calculations can be used to model the approach of an electrophile to different positions on the ring. The calculations would reveal the energy profile of the reaction, including the formation of the intermediate carbocation (the sigma complex) and the final product. These calculations can predict which position on the naphthalene ring is most reactive, and how the presence of the bulky eicosyl group might sterically hinder attack at certain positions.
For example, in the Diels-Alder reaction of naphthalene with dienophiles like acetylene (B1199291) (C₂H₂), DFT calculations at the M06-2X/6–311G(d,p) level of theory have been used to determine activation energies (ΔE‡) and reaction energies (ΔEr). chemrevlett.com Similar calculations could be performed for eicosylnaphthalene to understand how the alkyl substituent affects its reactivity in cycloaddition reactions. The eicosyl group is not expected to significantly alter the electronic component of the reaction but would introduce steric hindrance.
Table 3: Illustrative DFT Energy Profile for a Hypothetical Reaction (e.g., Hydrogenation) of Eicosylnaphthalene (in kcal/mol) This table provides a conceptual example of data derived from DFT calculations of a reaction pathway. The values are for illustrative purposes.
| State | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Eicosylnaphthalene + H₂) | 0.0 | The starting energy of the system, defined as the reference. |
| Transition State 1 (TS1) | +35.5 | The energy barrier for the first step of the reaction. |
| Intermediate | -5.2 | A stable species formed during the reaction. |
| Transition State 2 (TS2) | +28.0 | The energy barrier for the second step of the reaction. |
| Products | -20.7 | The final energy of the system, indicating an exothermic reaction. |
Predictive Modeling for Structure-Function Relationships in Engineered Systems
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of molecules with their physical properties or biological activities. nih.govpsu.edu These models are highly valuable in engineering and materials science for designing compounds with desired characteristics, such as viscosity, thermal stability, or lubricity, without synthesizing and testing every possible candidate.
For a class of compounds like long-chain alkylnaphthalenes, a QSPR model could be developed to predict properties relevant to their use as, for example, high-performance lubricants or heat-transfer fluids. To build such a model, one would first compute a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of the molecule's structure and can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.govrsc.org A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to the property of interest.
For eicosylnaphthalene, key descriptors would capture the size and linearity of the alkyl chain and the electronic nature of the aromatic system. rsc.org These features would be correlated with macroscopic properties like viscosity index or thermal decomposition temperature.
Table 4: Selected Molecular Descriptors for QSPR Modeling of Eicosylnaphthalene This table lists examples of descriptors that would be calculated to build a predictive QSPR model.
| Descriptor Type | Example Descriptor | Relevance for Eicosylnaphthalene |
|---|---|---|
| Constitutional | Molecular Weight | Directly relates to the size of the molecule, influencing properties like boiling point and density. |
| Topological | Wiener Index | A measure of molecular branching; for a linear eicosyl chain, this relates to its length and flexibility. |
| Geometric | Surface Area | Influences intermolecular interactions and how the molecule packs in a condensed phase. |
| Quantum-Chemical | Polarizability | Describes how easily the electron cloud can be distorted, which is key to understanding van der Waals interactions. |
Investigation of Molecular Interactions with Other Chemical Species and Interfaces
Understanding how eicosylnaphthalene interacts with other molecules and with surfaces is critical for its application in complex environments. yale.edu Molecular simulations are the primary tool for investigating these non-covalent interactions, which include van der Waals forces, π-π stacking, and hydrogen bonding (with appropriate partner molecules). nih.govresearchgate.net
For instance, if eicosylnaphthalene is used as a lubricant additive, its interaction with metal surfaces is paramount. MD simulations can model a layer of eicosylnaphthalene molecules on an iron oxide surface. Such simulations would reveal how the molecules orient themselves—whether the naphthalene ring adsorbs flat on the surface via π-surface interactions or if the molecules stand up, anchored by the alkyl chains. The simulations can quantify the binding energy, the ordering of the molecular film, and its response to shear forces, providing a molecular-level picture of lubrication. yale.edu
Similarly, the interaction with water is of fundamental importance. Simulations of naphthalene microhydrated with a few water molecules show that the water is highly mobile on the aromatic surface, preferring to interact via OH-π interactions rather than forming strong, localized bonds. nih.gov For eicosylnaphthalene, simulations would likely show water molecules avoiding the long, hydrophobic alkyl chain while exhibiting complex, dynamic behavior near the naphthalene headgroup. These computational studies provide a detailed understanding of the forces that govern the behavior of eicosylnaphthalene at interfaces. frontiersin.org
Table 5: Summary of Potential Molecular Interactions Involving Eicosylnaphthalene This table summarizes the types of non-covalent interactions eicosylnaphthalene can participate in, which can be quantified using computational methods.
| Interaction Type | Interacting Partner Example | Description | Dominant Part of Eicosylnaphthalene |
|---|---|---|---|
| Van der Waals (Dispersion) | Other eicosylnaphthalene molecules, nonpolar solvents, metal surfaces | Weak, short-range attractions due to temporary fluctuations in electron density. nih.gov | Eicosyl chain and Naphthalene core |
| π-π Stacking | Other aromatic molecules (e.g., another naphthalene core) | An attractive, noncovalent interaction between aromatic rings. | Naphthalene core |
| π-Surface Interaction | Graphene, metal surfaces | Adsorption of the aromatic ring onto a flat surface. | Naphthalene core |
| Hydrophobic Interaction | Water | The tendency of nonpolar groups to aggregate in an aqueous environment. | Eicosyl chain |
Environmental Fate, Transport, and Degradation Research of Eicosylnaphthalene
Biodegradation Pathways and Microbial Transformation Studies
A diverse range of microorganisms, particularly bacteria, are known to degrade naphthalene (B1677914) and its alkylated forms. nih.gov Genera such as Pseudomonas, Sphingobium, and Alcanivorax have been identified as key players in the breakdown of aromatic hydrocarbons. nih.govnih.govnih.gov For instance, Alcanivorax sp. has demonstrated the ability to degrade long-chain n-alkylbenzenes and n-alkylcyclohexanes, suggesting a potential capability to metabolize long-chain alkylnaphthalenes as well. nih.gov The degradation process is often initiated by specific enzymes, such as naphthalene dioxygenase, which catalyzes the initial oxidation of the naphthalene ring. nih.gov
The presence of a long alkyl chain, such as the eicosyl group (C20), can affect the bioavailability and uptake of the molecule by microorganisms. The hydrophobic nature of the long chain may limit its solubility in water, potentially slowing down the degradation process compared to naphthalene or short-chain alkylnaphthalenes.
The biodegradation of alkylnaphthalenes typically proceeds through one of two main initial pathways: oxidation of the aromatic ring or oxidation of the alkyl side chain. For long-chain alkylnaphthalenes, initial attack on the alkyl chain via β-oxidation is a common route. nih.gov This process would shorten the eicosyl chain, leading to the formation of various naphthalene carboxylic acids.
Alternatively, the microbial metabolism can begin with the oxidation of the naphthalene ring system, catalyzed by dioxygenase enzymes, to form dihydrodiols. nih.gov Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. nih.gov For 1-butylnaphthalene, a shorter-chain alkylnaphthalene, studies have identified numerous catabolites, including those resulting from aromatic ring-opening and alkyl chain-shortening. nih.gov It is plausible that eicosylnaphthalene degradation would follow similar, albeit potentially slower, pathways, leading to a variety of hydroxylated and carboxylated naphthalene derivatives before complete mineralization.
The mineralization of a compound refers to its complete degradation to inorganic substances such as carbon dioxide and water. The rate of mineralization is a key indicator of the persistence of a chemical in the environment. For naphthalene, mineralization half-lives in sediment microcosms have been reported to range from 2.4 to 4.4 weeks. However, the presence of a long alkyl chain is expected to significantly increase the persistence of the molecule. High-molecular-weight PAHs, in general, have much longer half-lives in soil and sediment, ranging from hundreds to over a thousand days. nih.govasm.org
Kinetic studies on the mineralization of eicosylnaphthalene are not available. However, based on data for other high-molecular-weight PAHs, it is anticipated that the mineralization rate would be slow. The rate is influenced by various environmental factors including temperature, moisture, oxygen availability, and the composition of the microbial community. researchgate.net
Table 1: Illustrative Mineralization Data for Naphthalene (as a proxy) This table provides data for the parent compound, naphthalene, to illustrate typical mineralization rates. Specific data for eicosylnaphthalene is not available.
| Environment | Initial Concentration | Mineralization Half-life | Reference |
|---|---|---|---|
| Sediment (Petroleum-exposed) | Not specified | 2.4 weeks | N/A |
Environmental Partitioning and Mobility Assessment
The movement and distribution of eicosylnaphthalene in the environment are governed by its physical and chemical properties, particularly its high hydrophobicity conferred by the long eicosyl chain.
Due to its low water solubility and high lipophilicity, eicosylnaphthalene is expected to have a strong tendency to sorb to organic matter in soil and sediment. researchgate.netnih.govresearchgate.netoriprobe.com This sorption process significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. The primary mechanism of sorption for hydrophobic organic compounds like alkylated naphthalenes is partitioning into the soil organic matter. researchgate.netresearchgate.net
The sorption behavior is often described by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for eicosylnaphthalene is not documented, it is expected to be very high, likely in the range of 10^5 to 10^7 L/kg, similar to other high-molecular-weight PAHs. This strong sorption implies that eicosylnaphthalene will be relatively immobile in soil and will tend to accumulate in sediments in aquatic environments.
Research on Bioaccumulation Potential in Aquatic and Terrestrial Biota
In the absence of direct studies, the bioaccumulation potential of eicosylnaphthalene would theoretically be inferred from its physicochemical properties, such as its octanol-water partition coefficient (Kow). A high Kow value would suggest a tendency to partition into fatty tissues of organisms, indicating a potential for bioaccumulation. However, without empirical data from laboratory or field studies, any assessment of its bioaccumulation in aquatic and terrestrial organisms remains speculative.
Interactive Data Table: Bioaccumulation Studies of Eicosylnaphthalene
| Biota | Species | Exposure Route | Key Findings |
| Aquatic | Data not available | Data not available | Data not available |
| Terrestrial | Data not available | Data not available | Data not available |
Methodological Development for Environmental Hazard Characterization
Specific methodological developments for the environmental hazard characterization of eicosylnaphthalene have not been detailed in accessible research literature. The characterization of environmental hazards for a chemical compound typically involves a suite of standardized tests and models to assess its potential for persistence, bioaccumulation, and toxicity (PBT).
For a compound like eicosylnaphthalene, a member of the alkylated naphthalene family, hazard characterization would likely involve:
Persistence Assessment: Studies to determine its degradation half-life in various environmental compartments such as water, soil, and sediment. This would involve laboratory simulation tests under controlled conditions (e.g., aerobic and anaerobic degradation).
Bioaccumulation Assessment: As mentioned previously, this would involve experimental determination of its bioconcentration factor (BCF) in aquatic organisms, such as fish, and its potential for transfer through food webs.
Toxicity Assessment: A battery of ecotoxicity tests on representative aquatic and terrestrial organisms to determine acute (e.g., LC50, EC50) and chronic (e.g., No Observed Effect Concentration - NOEC) toxicity endpoints.
While general methodologies for these assessments are well-established within regulatory frameworks like the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and by organizations such as the U.S. Environmental Protection Agency (EPA), the application and any necessary adaptation of these methods specifically for eicosylnaphthalene have not been documented in available research. The development of specific analytical methods for detecting and quantifying eicosylnaphthalene in complex environmental matrices would be a critical first step in conducting such hazard characterization studies.
Interactive Data Table: Methodologies for Environmental Hazard Characterization of Eicosylnaphthalene
| Hazard Endpoint | Methodological Approach | Status of Development for Eicosylnaphthalene |
| Persistence | OECD Test Guidelines (e.g., 301, 308) | No specific data available |
| Bioaccumulation | OECD Test Guidelines (e.g., 305) | No specific data available |
| Aquatic Toxicity | OECD Test Guidelines (e.g., 201, 202, 203) | No specific data available |
| Terrestrial Toxicity | OECD Test Guidelines (e.g., 207, 208) | No specific data available |
Advanced Research Applications of Eicosylnaphthalene in Chemical Engineering and Materials Science
Engineering of High-Performance Lubricant Base Oils and Additives
Alkylated naphthalenes, including eicosylnaphthalene, are classified as Group V synthetic base oils by the American Petroleum Institute (API). They are known for their exceptional thermal and oxidative stability, as well as their good hydrolytic stability and additive solvency. These properties make them valuable components in formulating high-performance lubricants for demanding applications.
Tailoring Eicosylnaphthalene Structures for Enhanced Thermo-Oxidative Stability and Low-Temperature Fluidity
The performance of a lubricant is critically dependent on its thermo-oxidative stability and its behavior at low temperatures. Eicosylnaphthalene structures are tailored to optimize these properties. The naphthalene (B1677914) core provides excellent thermal stability, while the long eicosyl (C20) alkyl chain imparts fluidity and influences the viscosity profile.
Thermo-Oxidative Stability: The aromatic naphthalene rings are inherently more resistant to oxidation than the aliphatic chains found in other synthetic base oils like polyalphaolefins (PAOs). Oxidation of lubricants at high temperatures leads to the formation of sludge, varnish, and corrosive acids, which increases viscosity and degrades performance. researchgate.net The stability of alkylated naphthalenes means they can operate at higher temperatures for longer durations, extending the service life of the lubricant. researchgate.net Research indicates that the degradation of lubricants often involves oligomerization, a process that significantly increases viscosity. nih.gov The inherent stability of the naphthalene structure helps to mitigate these degradation pathways.
Low-Temperature Fluidity: The low-temperature performance of a lubricant is crucial for ensuring proper function during cold starts and in cold climates. nih.gov Properties like the pour point, which is the lowest temperature at which an oil will flow, are critical. The structure of the alkyl chain plays a significant role in determining these properties. Long, linear alkyl chains can crystallize at low temperatures, hindering flow. The branched nature of the eicosyl group in many synthetic variants of eicosylnaphthalene helps to disrupt crystal formation, thereby improving low-temperature fluidity and lowering the pour point. mdpi.comnih.gov However, the addition of thickeners in grease formulations can induce crystallization at higher temperatures than the base oil alone, acting as nucleation sites. researchgate.net
Below is a comparative table of typical properties for different lubricant base oils.
| Property | Mineral Oil (Group I) | Polyalphaolefin (PAO) (Group IV) | Alkylated Naphthalene (AN) (Group V) |
| Viscosity Index | 80 - 120 | 120 - 140 | 80 - 120 |
| Oxidation Stability | Fair | Excellent | Superior |
| Thermal Stability | Good | Excellent | Superior |
| Pour Point | -15°C to -30°C | -40°C to -70°C | -20°C to -50°C |
| Additive Solvency | Good | Fair | Excellent |
Research on Additive Solubility and Compatibility in Lubricant Formulations
A key advantage of using eicosylnaphthalene and other alkylated naphthalenes in lubricant formulations is their excellent solvency. sciopen.com The polar nature of the naphthalene ring structure allows it to dissolve a wide range of performance-enhancing additives, which may have limited solubility in non-polar base oils like PAOs. This compatibility is crucial for creating stable, homogeneous lubricant formulations where additives remain in solution and are available to perform their function, such as anti-wear, anti-corrosion, or detergency.
Research focuses on leveraging this high solvency to:
Prevent Additive Drop-Out: Incompatibility can lead to additives separating from the base oil, especially at low temperatures or during long-term storage. The use of alkylated naphthalenes as a co-base stock with PAOs can improve the solubility of the entire additive package.
Enhance Seal Compatibility: Lubricants come into contact with various elastomeric seals. Alkylated naphthalenes can cause a slight swelling of seals, which can counteract the shrinkage effect caused by some other synthetic base oils, thereby maintaining seal integrity and preventing leaks.
Improve Deposit Control: The solvency of alkylated naphthalenes helps to keep engine components clean by dissolving deposits and preventing the formation of sludge and varnish, which is a critical function in modern engines.
Applications in Automotive, Industrial, and Specialized Mechanical Systems
The superior properties of lubricants formulated with alkylated naphthalenes, such as eicosylnaphthalene, make them suitable for a wide array of demanding applications:
Automotive Engine & Gear Oils: In high-performance engines, these lubricants provide enhanced protection against high-temperature oxidation and deposit formation. In gear systems, their stability ensures reliable performance under extreme pressure and temperature conditions.
Hydraulic Fluids: The combination of thermal stability and material compatibility is essential for hydraulic systems that operate under high pressure and can experience significant temperature fluctuations.
Heat Transfer Oils: Their ability to resist thermal breakdown at high temperatures makes them effective and long-lasting heat transfer media.
Compressor Oils: In compressors, particularly rotary screw and vane types, alkylated naphthalene-based lubricants offer extended service intervals due to their resistance to oxidation and the formation of varnish, which can impede compressor function.
Development of Functional Polymeric Materials
The chemical structure of eicosylnaphthalene also lends itself to applications in polymer science, where it can be incorporated to modify material properties or to act as a building block for advanced functional polymers.
Eicosylnaphthalene as a Constituent in Polymer Composites and Plasticizing Additives
While a less-documented area of research, the structure of eicosylnaphthalene suggests potential as a specialty additive in polymer systems. The large, non-polar eicosyl group can act as an internal plasticizer or a compatibilizer in polymer blends and composites. By embedding itself between polymer chains, it could increase free volume, reduce intermolecular forces, and lower the glass transition temperature (Tg), thereby increasing flexibility. Its naphthalene core could also enhance thermal stability and provide specific interactions with aromatic polymer backbones.
Naphthalene Diimide-Based Conjugated Polymers with Eicosyl Linkers for Organic Electronics (e.g., Organic Solar Cells)
A significant area of advanced research is the use of eicosyl-functionalized naphthalene derivatives in organic electronics. Specifically, naphthalene diimide (NDI) units are powerful electron-accepting building blocks for conjugated polymers used in organic solar cells (OSCs) and organic field-effect transistors. tue.nl
Researchers synthesize NDI-based polymers where the naphthalene core is functionalized with long alkyl side chains, such as eicosyl groups. These side chains are not just passive solubilizers; they play a crucial role in tuning the polymer's properties:
Solubility: The long alkyl chains are essential for making the rigid NDI polymers soluble in common organic solvents, which is a prerequisite for solution-based processing and fabrication of thin-film devices. researchgate.net
Electronic Properties: While the electronic energy levels are primarily determined by the conjugated backbone, the side chains can subtly modify them and influence the charge carrier mobility within the material.
Recent studies have explored various NDI-based polymers with different side chains for use as electron-extraction layers or acceptors in OSCs. rsc.orgrsc.org The performance of these devices is highly dependent on the interplay between the polymer structure and the resulting film morphology. nih.govrsc.org
The table below summarizes the performance of representative organic solar cells utilizing NDI-based polymers with various side chains, illustrating the impact of molecular design on device efficiency.
| Polymer System (Donor:Acceptor) | Side Chain on NDI | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |
| PDPP5T:IEICO-4F | N/A (Small Molecule Acceptor) | 0.73 V | 10.1 mA/cm² | 0.65 | 4.8% | tue.nl |
| Perovskite/NDI-Polymer | Hexyl & Norbornene-pentyl | 1.02 V | 21 mA/cm² | - | 14.0% | rsc.org |
| P3HT:PCBM with Ferroelectric Layer | N/A | - | - | - | ~4-5% | nih.gov |
| PTB7:PCBM Bi-layer | N/A | ~0.75 V | ~16 mA/cm² | ~0.65 | ~8% | researchgate.net |
Novel Functional Fluids and Process Aids
The unique combination of a bulky, aromatic naphthalene core and a long, flexible aliphatic chain gives eicosylnaphthalene properties that are valuable in formulating specialty fluids and as process modifiers in industrial manufacturing.
Diffusion pumps require fluids with exceptional thermal stability, low vapor pressure, and chemical inertness to achieve and maintain high vacuum conditions. lesker.com While silicone oils and polyphenyl ethers are common choices, synthetic hydrocarbons based on alkylated naphthalenes are also utilized for these demanding applications. agarscientific.comissuu.com
Alkylated naphthalenes are classified as API Group V base oils and are recognized for their excellent thermo-oxidative stability, which stems from the electron-rich naphthalene ring's ability to resonate and dissipate energy. lubesngreases.comtmcindustries.com This inherent stability prevents the fluid from cracking or oxidizing at the high temperatures found in diffusion pump boilers. tri-iso.com Furthermore, their low volatility minimizes backstreaming, a process where fluid vapor contaminates the vacuum chamber. rsc.org Products like the Edwards L9 diffusion pump fluid are specifically based on naphthalene synthetic materials. agarscientific.com The alkyl chain, in this case, the eicosyl group, influences the fluid's viscosity and pour point. By carefully selecting the alkyl chain length, manufacturers can create fluids with a wide range of viscosities suitable for various pump designs and applications, from analytical instrumentation to metallurgical processes. lubesngreases.comtmcindustries.com
In industrial crystallization and granulation processes, additives are often used to control crystal habit, improve product quality, and impart specific functionalities. In the production of ammonium (B1175870) nitrate (B79036) (AN) prills, particularly for use in explosives like ANFO (Ammonium Nitrate Fuel Oil), controlling the porosity and oil absorption capacity is critical. researchgate.net
A derivative of eicosylnaphthalene has been identified as a key process aid in this context. Specifically, a patent describes the use of eicosylnaphthalene-1-sulfonic acid as an internal additive during the formation of high-density AN prills. lesker.com The addition of this alkylaryl sulfonate, at concentrations of about 500 to 600 ppm, dramatically increases the oil-absorbing capacity of the prill. lesker.com High-density prills modified with this additive can absorb at least 4% oil by weight, a surprising five- to ten-fold increase compared to standard high-density prills, which is highly desirable for explosive formulations. lesker.com The long eicosyl chain is crucial for creating the necessary internal porosity and modifying the surface characteristics of the prill to enhance its affinity for fuel oil.
Table 2: Properties of High-Density Ammonium Nitrate Prill with Eicosylnaphthalene Derivative
| Property | Standard High-Density AN Prill | High-Density AN Prill with Eicosylnaphthalene-1-Sulfonic Acid | Source |
| Additive | None specified | ~500-600 ppm Alkylaryl Sulfonate | lesker.com |
| AN Concentration | > 99.5 wt. % | > 99.5 wt. % | lesker.com |
| Density | ≥ 54 lbs/ft³ (0.86 kg/L ) | ≥ 54 lbs/ft³ (0.86 kg/L ) | lesker.com |
| Oil Absorption Capacity | Typically < 1 wt. % | ≥ 4 wt. % | lesker.com |
The development of advanced energy storage systems is a critical area of modern materials research. tri-iso.com Organic electrode materials are gaining attention for devices like batteries and supercapacitors because they are potentially low-cost, lightweight, flexible, and environmentally benign. The performance of these organic devices is intrinsically linked to the charge transport properties of the active materials.
The research into naphthalene-based polymers with varying alkyl chain lengths (as discussed in section 6.2.3) is directly relevant to this field. The ability to control polymer crystallinity and charge mobility is fundamental to creating efficient organic electrodes. While specific research on "eicosylnaphthalene" in a finished energy storage device is not widely documented, its derivatives are part of the broader class of organic semiconductor materials being explored. The long eicosyl chain can enhance the solubility of naphthalene-based materials in common solvents, facilitating their incorporation into electrode slurries for manufacturing. Furthermore, the electronic properties of the naphthalene core can be harnessed for electrochemical energy storage. The general research strategy involves designing and synthesizing novel organic compounds, like functionalized eicosylnaphthalenes, to overcome challenges such as low conductivity and cycling instability that currently limit many organic energy storage systems.
Future Perspectives and Emerging Research Avenues for Eicosylnaphthalene Chemistry
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of alkylated naphthalenes often involves Friedel-Crafts catalysts, which can present environmental challenges. researchgate.net Consequently, a major thrust in current research is the development of greener and more sustainable synthetic routes.
Key Developments:
Biocatalytic Methods: The use of enzymes, such as lipase, is being explored as an environmentally friendly approach. mdpi.com These biocatalytic systems can operate under mild conditions, reducing energy consumption and yielding high-purity products. mdpi.com
Ionic Liquids as Catalysts: Ionic liquids are being investigated as recyclable and efficient catalysts for the alkylation of naphthalene (B1677914). researchgate.netresearchgate.net They offer the potential for continuous-flow synthesis, which can improve efficiency and reduce waste. researchgate.net
Alternative Catalytic Systems: Research into alternative catalysts, such as certain zeolites, is ongoing to improve catalytic performance and selectivity for desired isomers. researchgate.net The goal is to move away from harsh chemicals and non-green solvents commonly used in electrophilic halogenation reactions. rsc.org
Table 1: Comparison of Catalytic Approaches for Alkylated Naphthalene Synthesis
| Catalyst Type | Advantages | Challenges |
| Traditional Friedel-Crafts | Well-established, effective for alkylation. | Often involves harsh conditions and environmentally problematic catalysts. |
| Ionic Liquids | Recyclable, can enable continuous-flow processes, mild reaction conditions. researchgate.netresearchgate.net | Cost and long-term stability can be concerns. |
| Biocatalysts (e.g., Lipase) | Environmentally benign, high selectivity, mild operating conditions. mdpi.com | Scalability and enzyme stability can be limitations. |
| Zeolites | Shape-selectivity can control product distribution. researchgate.net | Catalyst deactivation and the need for high temperatures can be drawbacks. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The unique properties of eicosylnaphthalene and other long-chain alkylated naphthalenes are fostering interdisciplinary research, bridging chemistry with materials science and environmental science.
In materials science , alkylated naphthalenes are highly valued as high-performance base fluids for lubricants. wikipedia.orgissuu.com Their excellent thermo-oxidative stability, low volatility, and ability to disperse additives make them ideal for demanding applications, such as in high-temperature chains and industrial gear oils. issuu.comlubesngreases.comkingindustries.com They are often used as co-base stocks with polyalphaolefins (PAOs) to enhance the performance of the final lubricant formulation. issuu.com The electron-rich naphthalene ring contributes to their inherent stability and polarity, which aids in additive solubility and varnish control. issuu.comkingindustries.com
From an environmental science perspective, the presence of alkylated naphthalenes in the environment can be an indicator of lubricant oil leakage. researchgate.net Understanding their environmental fate and potential for bio-accumulation is crucial. Furthermore, research is exploring the interactions of polycyclic aromatic hydrocarbons (PAHs) like naphthalene derivatives with environmentally persistent free radicals (EPFRs) on particulate matter, which can alter atmospheric chemistry. nih.gov
Advanced In Situ and Operando Characterization Techniques
To gain a deeper understanding of the synthesis and performance of eicosylnaphthalene, researchers are increasingly employing advanced characterization techniques.
In situ analysis techniques, such as pyrolysis-gas chromatography/mass spectrometry, allow for real-time monitoring of chemical reactions and product distribution. researchgate.net
Operando spectroscopy provides insights into the catalyst's state and reaction mechanisms under actual operating conditions of temperature and pressure. uio.no This is particularly valuable for optimizing catalytic processes for the synthesis of alkylated naphthalenes. Techniques like High-Pressure Scanning Tunneling Microscopy (STM) can reveal the morphology and chemical composition of a catalyst during a reaction. uio.no
These advanced methods provide a dynamic view of chemical processes, moving beyond the static picture offered by traditional analytical techniques.
Development of Integrated Computational-Experimental Research Frameworks
The integration of computational modeling with experimental work is accelerating the pace of research in eicosylnaphthalene chemistry. nih.gov
Computational approaches offer several advantages:
Prediction of Properties: Quantitative structure-activity relationship (QSAR) models can be developed to predict the physical and chemical properties of different alkylated naphthalene isomers. nih.gov
Mechanistic Insights: Computational simulations can provide atomic-level insights into reaction mechanisms and the interactions between molecules. nih.gov This helps in understanding how structural fluctuations can modulate the function of biomolecules and catalysts. nih.gov
Virtual Screening: In silico models can be used to screen potential new substrates or inhibitors for specific applications, guiding experimental efforts. nih.gov
This synergistic approach, where computational predictions are validated by experimental data and vice versa, creates a powerful feedback loop for discovery and optimization. nih.govpnnl.gov While computational methods for transporters are still developing compared to other fields, they are becoming increasingly vital. nih.gov
Exploration of New Application Domains for Long-Chain Alkylated Naphthalenes
While the primary application of eicosylnaphthalene and its analogs is in high-performance lubricants, their unique properties suggest potential in other areas. wikipedia.orgkingindustries.com The inherent thermal stability and tunable viscosity of these compounds make them attractive for a variety of applications. lubesngreases.comkingindustries.com
Potential Future Applications:
Heat Transfer Fluids: Their excellent thermal stability could make them suitable for use in high-temperature heat transfer systems. kingindustries.com
Dielectric Fluids: The non-polar nature of the alkyl chains combined with the aromatic core could lead to applications as dielectric fluids in electrical equipment.
Specialty Solvents: Their ability to solvate a range of compounds could be exploited in various industrial processes.
Antimicrobial Agents: Some naphthalene derivatives have shown antimicrobial activity, opening a potential avenue for biomedical applications, though this is a nascent area of research for long-chain alkylated versions. rasayanjournal.co.inresearchgate.net
The continued exploration of the fundamental chemistry and properties of eicosylnaphthalene will undoubtedly uncover new and innovative applications in the years to come.
Q & A
Basic Research Questions
Q. How should researchers design a systematic literature search strategy to identify toxicological and mechanistic studies on eicosyl naphthalene?
- Methodological Answer : Follow the framework outlined in the ATSDR toxicological profile, which includes:
- Search Parameters : Use databases like PubMed, TOXLINE, and Embase with tailored query strings combining terms such as "naphthalene derivatives," "toxicokinetics," "environmental fate," and "biomarkers" .
- Inclusion Criteria : Prioritize peer-reviewed studies (without date/language restrictions) covering health outcomes (e.g., respiratory, hepatic effects), exposure routes (inhalation, oral), and experimental models (human, mammalian) .
- Screening Process : Utilize dual-reviewer systems to minimize bias, with translation of critical non-English studies .
Q. What experimental design elements are critical for minimizing bias in controlled exposure studies on naphthalene derivatives?
- Randomization : Ensure dose/exposure levels are randomized to avoid selection bias .
- Blinding : Blind researchers and subjects to study groups to mitigate performance bias .
- Outcome Completeness : Report all measured outcomes and attrition rates to address detection/attrition bias .
Q. How can researchers evaluate confidence in toxicological data for eicosyl naphthalene?
- High Confidence : Studies with complete outcome reporting, rigorous blinding, and validated exposure characterization.
- Low Confidence : Studies with incomplete data or unvalidated methods.
- Example: A study with unblinded personnel and incomplete outcome data would be rated "Low Confidence" .
Advanced Research Questions
Q. How should conflicting data on the carcinogenic potential of naphthalene derivatives be resolved?
- Methodological Answer : Conduct sensitivity analyses by:
- Dose-Response Alignment : Compare results across species (e.g., rodent vs. human) and exposure durations (acute vs. chronic) .
- Mechanistic Validation : Use in vitro models to assess metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) and DNA adduct formation .
- Confounder Adjustment : Control for variables like co-exposure to polycyclic aromatic hydrocarbons (PAHs) in epidemiological studies .
Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, in vivo, epidemiological) into systematic reviews?
- Data Extraction : Use standardized forms to capture species, exposure routes, and health outcomes (Table C-2) .
- Evidence Synthesis : Rate confidence levels across studies and translate into "Level of Evidence" rankings (e.g., "Sufficient Evidence" for respiratory toxicity) .
- Hazard Identification : Weight human and animal data equally but prioritize studies with low risk of bias .
Q. What advanced methodologies can elucidate the metabolic pathways of eicosyl naphthalene in mammalian systems?
- Methodological Answer : Combine:
- Toxicokinetic Modeling : Use compartmental models to track absorption, distribution, and excretion .
- Omics Approaches : Apply metabolomics to identify phase I/II metabolites and transcriptomics to map gene expression changes (e.g., CYP450 induction) .
- Isotope Tracing : Label eicosyl naphthalene with stable isotopes (e.g., ¹³C) to trace metabolic intermediates in in vivo systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
